![molecular formula C20H24N2O2 B7518705 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid, commonly known as 'DMXB-A', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A belongs to the class of piperazine derivatives and is known to bind to nicotinic acetylcholine receptors (nAChRs).
作用機序
DMXB-A is known to bind to 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid, which are ion channels that are widely distributed in the central and peripheral nervous systems. The binding of DMXB-A to 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid leads to the activation of various signaling pathways, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation leads to improved cognitive function, memory, and attention.
Biochemical and Physiological Effects:
DMXB-A has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, which leads to improved cognitive function, memory, and attention. DMXB-A has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using DMXB-A in lab experiments is its high selectivity for 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid. This selectivity allows for more specific and targeted studies of the effects of nAChR activation. However, one of the limitations of using DMXB-A is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of DMXB-A. One potential direction is the development of more potent and selective nAChR agonists that can be used in the treatment of neurological and psychiatric disorders. Another direction is the investigation of the long-term effects of DMXB-A on cognitive function and memory. Additionally, the potential use of DMXB-A in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
Conclusion:
In conclusion, DMXB-A is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have a positive effect on cognitive function, memory, and attention and has been studied for its potential use in the treatment of various neurological and psychiatric disorders. DMXB-A's high selectivity for 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid makes it a valuable tool for studying the effects of nAChR activation, although its low solubility in water can make it challenging to work with in certain experiments. Ongoing research into the potential therapeutic applications of DMXB-A and the development of more potent and selective nAChR agonists are promising directions for future studies.
合成法
DMXB-A can be synthesized using a multi-step process that involves the reaction between 4-(2,3-dimethylphenyl)piperazine and 3-bromobenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain DMXB-A in its pure form.
科学的研究の応用
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have a positive effect on cognitive function, memory, and attention. DMXB-A has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-3-8-19(16(15)2)22-11-9-21(10-12-22)14-17-6-4-7-18(13-17)20(23)24/h3-8,13H,9-12,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWSBVXAYWDJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)
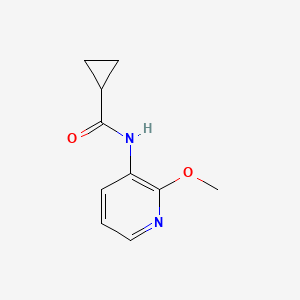

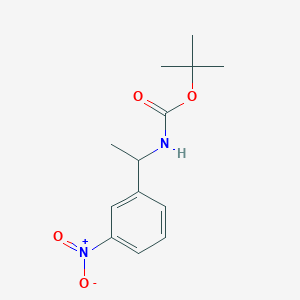
![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)
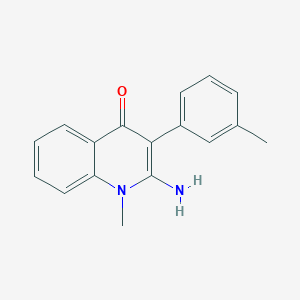
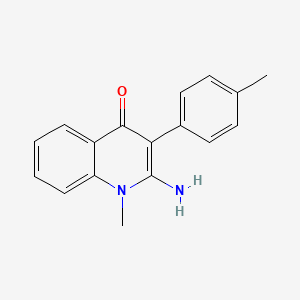
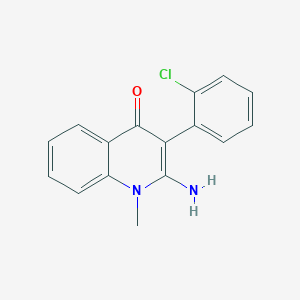
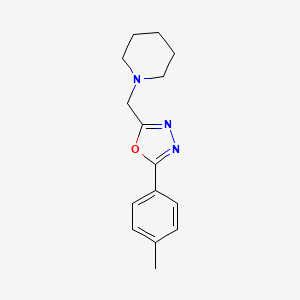

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)
